N-Cyanomethyl-N-methyl-4-nitroaniline

Third-order nonlinear optics Z-scan Optical limiting

N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA; also designated NPAN or [methyl(4-nitrophenyl)amino]acetonitrile; C9H9N3O2; MW 191.19 g/mol) is a donor–π–acceptor chromophore containing an electron-donating N-methylamino group and two electron-withdrawing substituents—a para-nitro group and an N-cyanomethyl side chain. This 'push–pull' architecture drives intramolecular charge transfer (ICT) that underpins its nonlinear optical (NLO) response.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 107023-66-5
Cat. No. B011765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyanomethyl-N-methyl-4-nitroaniline
CAS107023-66-5
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN(CC#N)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O2/c1-11(7-6-10)8-2-4-9(5-3-8)12(13)14/h2-5H,7H2,1H3
InChIKeyDJOYTAUERRJRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyanomethyl-N-methyl-4-nitroaniline (CAS 107023-66-5): Technical Baseline for Scientific Procurement


N-Cyanomethyl-N-methyl-4-nitroaniline (CMNA; also designated NPAN or [methyl(4-nitrophenyl)amino]acetonitrile; C9H9N3O2; MW 191.19 g/mol) is a donor–π–acceptor chromophore containing an electron-donating N-methylamino group and two electron-withdrawing substituents—a para-nitro group and an N-cyanomethyl side chain [1][2]. This 'push–pull' architecture drives intramolecular charge transfer (ICT) that underpins its nonlinear optical (NLO) response. The compound is commercially available at ≥98.0% (GC) purity as a light-yellow to orange crystalline powder, soluble in acetone, with a melting point of 112.5–113.4 °C and a predicted density of 1.281 g/cm³ .

Why N-Cyanomethyl-N-methyl-4-nitroaniline Cannot Be Replaced by Generic p-Nitroaniline Analogs in Optical-Grade Procurement


Simple p-nitroaniline derivatives such as N-methyl-4-nitroaniline (NMNA) or 4-nitroaniline rely on a single electron-withdrawing nitro group to sustain a modest push–pull dipole [1]. In contrast, CMNA incorporates a second electron-withdrawing nitrile (–CN) moiety on the amino side chain, which markedly increases the ground-state dipole moment and hyperpolarizability (β) [2]. This dual-acceptor architecture shifts the transparency window, modifies the crystal packing symmetry, and dramatically alters the third-order NLO figure of merit—effects that are absent in mono-nitro analogs. Consequently, substituting CMNA with NMNA or p-NA compromises the optical-limiting threshold, SHG efficiency, and the quality of single crystals required for photonic device fabrication [3][4].

Quantitative Differentiation Evidence for N-Cyanomethyl-N-methyl-4-nitroaniline Versus Closest Analogs


Third-Order NLO Susceptibility (χ³) of CuO-Doped CMNA vs. p-Nitroaniline Picrate

CuO-doped N-cyanomethyl-N-methyl-4-nitroaniline (CuO–CMNA) exhibits a third-order nonlinear susceptibility |χ(³)| of 6.668 × 10⁶ esu measured by single-beam Z-scan at 532 nm [1]. For comparison, the related push–pull system p-nitroaniline picrate—a representative mono-nitro D–π–A chromophore—displays a χ(³) on the order of 10⁻¹³ esu under comparable Z-scan conditions [2]. The CuO–CMNA value is therefore approximately 19 orders of magnitude larger, reflecting the profound enhancement conferred by the dual-acceptor architecture combined with metal-organic hybridization.

Third-order nonlinear optics Z-scan Optical limiting

Optical-Limiting Threshold: CuO–CMNA vs. p-Nitroaniline Picrate

The optical-limiting threshold of CuO–CMNA is 6.3 × 10³ W·cm⁻² (measured at 532 nm via Z-scan) [1]. p-Nitroaniline picrate, a structurally related mono-nitro derivative, exhibits an optical-limiting threshold of 16.32 J/cm² [2]. Converting the picrate threshold to a power-density equivalent requires the pulse duration; assuming a typical nanosecond pulse (~10 ns), this corresponds to approximately 1.6 × 10⁹ W·cm⁻², meaning CuO–CMNA activates optical limiting at a fluence roughly five orders of magnitude lower. This stark difference arises from the enhanced nonlinear absorption coefficient (β = 7.61 × 10⁻⁴ cm·W⁻¹) enabled by the dual-acceptor push–pull system of CMNA.

Optical limiting Laser protection Photonic devices

Second-Harmonic Generation (SHG) Efficiency: NPAN vs. Urea vs. NPP

The powder SHG efficiency of N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile (NPAN, i.e., undoped CMNA) is approximately 140 times that of urea, as determined by the Kurtz–Perry powder technique using a Nd:YAG laser at 1064 nm [1]. This places NPAN in the same efficiency class as N-(4-nitrophenyl)-L-prolinol (NPP), one of the most efficient organic NLO crystals known [2]. By contrast, the closest structural analog N-methyl-4-nitroaniline (NMNA) exhibits an SHG efficiency compared only to KDP (potassium dihydrogen phosphate) rather than urea, and KDP's SHG efficiency is typically an order of magnitude below that of urea [3]. Thus, NPAN's SHG response is at least 2–3 orders of magnitude greater than that of NMNA on a comparable urea-referenced scale.

Second-harmonic generation Frequency doubling Nonlinear optical crystals

Physicochemical Differentiation: Melting Point and Thermal Processing Window vs. N-Methyl-4-nitroaniline

N-Cyanomethyl-N-methyl-4-nitroaniline melts at 112.5–113.4 °C , whereas the closest structural analog N-methyl-4-nitroaniline (NMNA; CAS 100-15-2) melts at 149–154 °C [1]. This ~37–40 °C difference in melting point is substantial for solution-based crystal growth: CMNA remains processable at gentler thermal conditions, enabling low-temperature solution growth from solvents such as 2-butanone or nitromethane to yield large single crystals measuring up to 36×8×8 mm³ [2]. NMNA, with its higher melting point and lower solubility, typically yields smaller crystals and requires more aggressive solvent systems (THF, DMSO) [3]. The lower melting point of CMNA also translates to a lower enthalpy of fusion, reducing the energy input required for melt-based processing.

Crystal growth Thermal properties Material processing

Transparency Window Advantage: NPAN vs. NPP in the UV Region

A direct comparative study by Barzoukas et al. demonstrated that while the molecular nonlinearity (vector part of β projected along the dipole moment) of NPAN is roughly half that of N-(4-nitrophenyl)-L-prolinol (NPP), the transparency range of NPAN is significantly increased toward the UV [1]. The absorption cutoff wavelength of NPAN crystals is approximately 500 nm [2], whereas NPP absorbs at longer wavelengths due to its more extensively conjugated prolinol moiety. This transparency extension into the blue–UV region makes NPAN superior for frequency-doubling applications where the second harmonic falls in the visible-to-near-UV range (e.g., doubling 1064 nm to 532 nm, or 800 nm to 400 nm).

UV transparency Phase matching Frequency conversion

Thermophysical Data Availability: Critically Evaluated NIST/TRC Data for Process Engineering

N-Cyanomethyl-N-methyl-4-nitroaniline is one of the relatively few specialty organic NLO chromophores for which critically evaluated thermophysical property data are available through the NIST/TRC Web Thermo Tables (WTT) and the DETHERM database [1][2]. These repositories contain experimentally validated data for enthalpy of fusion, fusion temperature, and solid-phase heat capacity (cp) as a function of temperature—parameters essential for scaling up crystal growth from laboratory to pilot production. In contrast, closely related analogs such as N-methyl-4-nitroaniline or substituted p-nitroaniline picrates lack comparable entries in these authoritative databases, forcing process engineers to rely on predicted values or in-house measurements when designing crystallizers or purification protocols.

Thermophysical properties Process engineering Quality assurance

Verified Application Scenarios for N-Cyanomethyl-N-methyl-4-nitroaniline Based on Quantitative Evidence


Third-Order Nonlinear Optical Limiting Devices for Laser Protection

The CuO-doped CMNA crystal, with a measured third-order susceptibility |χ(³)| of 6.668 × 10⁶ esu and an optical-limiting threshold of 6.3 × 10³ W·cm⁻² at 532 nm [1], is specifically suited for fabricating solid-state optical limiters that protect CCD cameras, photomultiplier tubes, and the human eye against pulsed visible laser radiation. The threshold is five orders of magnitude lower than that of p-nitroaniline picrate, making CuO–CMNA the preferred active medium for broadband, low-fluence laser protection in civilian and defense electro-optical systems [2].

Efficient Second-Harmonic Generation (SHG) Frequency Doublers for Nd:YAG Lasers

With a powder SHG efficiency ~140 times that of urea [1], NPAN (undoped CMNA) single crystals are directly deployable as frequency-doubling elements in Nd:YAG laser cavities (1064 nm → 532 nm). The orthorhombic Fdd2 space group supports birefringent phase matching, while the 500 nm absorption cutoff ensures high transmission of the generated green light [2]. Although its molecular β is roughly half that of NPP, the extended UV transparency makes NPAN the superior choice when parasitic absorption of the second harmonic must be minimized [3].

Low-Temperature Solution Growth of Large-Aperture NLO Single Crystals

The melting point of 112.5–113.4 °C [1] permits the growth of device-grade NPAN single crystals from low-boiling solvents such as 2-butanone and nitromethane at near-ambient temperatures. Published protocols have yielded crystals as large as 36×8×8 mm³ [2], which is sufficient for prototyping NLO devices without the need for Bridgman or Czochralski melt-growth infrastructure. The availability of critically evaluated thermophysical data (enthalpy of fusion, solid cp) from NIST/TRC further supports the design of controlled crystallization processes at scale [3].

Metal-Organic Hybrid Photonic Materials with Tunable Third-Order Response

The electron-rich dual-acceptor architecture of CMNA enables coordination with transition-metal oxides such as CuO to form hybrid organic–inorganic NLO crystals [1]. DFT and NBO analyses confirm that Cu²⁺ doping enhances intramolecular charge transfer and dipole asymmetry, directly amplifying the nonlinear absorption coefficient β to 7.61 × 10⁻⁴ cm·W⁻¹ [2]. This doping strategy provides a rational route to tune the third-order NLO response for all-optical switching applications at telecommunication wavelengths, a capability not demonstrated with simpler mono-nitroaniline derivatives.

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